molecular formula C10H13NO2S B109360 (3R)-3-(Benzenesulfonyl)pyrrolidine CAS No. 1268521-39-6

(3R)-3-(Benzenesulfonyl)pyrrolidine

Cat. No. B109360
M. Wt: 211.28 g/mol
InChI Key: LHGKEGUGTRSIKW-SNVBAGLBSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

“(3R)-3-(Benzenesulfonyl)pyrrolidine” is a building block used in various chemical reactions . It is a heterocyclic organic compound .


Molecular Structure Analysis

The molecular formula of “(3R)-3-(Benzenesulfonyl)pyrrolidine” is C10H13NO2S . Its molecular weight is 211.28 g/mol . The canonical SMILES structure is C1CNCC1S(=O)(=O)C2=CC=CC=C2 .


Physical And Chemical Properties Analysis

“(3R)-3-(Benzenesulfonyl)pyrrolidine” has a boiling point of 397.7±42.0 C . It has 3 H-Bond acceptors and 1 H-Bond donor .

Scientific Research Applications

Stereoselective Synthesis

The compound has been utilized in the regio- and stereoselective opening of epoxides, leading to the synthesis of enantiomeric pyrrolidines and their analogs. This process highlights its role in creating complex molecules with high chiral purity, essential for drug development and other applications (Díez et al., 2002).

Cycloaddition Reactions

(3R)-3-(Benzenesulfonyl)pyrrolidine derivatives have been involved in [3 + 2] cycloaddition reactions, producing novel classes of compounds such as triazolo[4,5-b]pyridin-5-ones and pyrrolo[3,4-b]pyridin-2-ones. These reactions are valuable for constructing diverse heterocyclic frameworks, which are foundational in medicinal chemistry and agrochemical research (Gao & Lam, 2008).

Ethylene Polymerization

In the field of material science, (3R)-3-(Benzenesulfonyl)pyrrolidine-based palladium alkyl complexes have been used in ethylene polymerization, leading to linear polyethylene with specific branching and molecular weight characteristics. This has implications for creating tailored polymeric materials for various industrial applications (Vela et al., 2007).

Synthesis of Hydroxylated Pyrrolidines

The compound also serves in the synthesis of hydroxylated pyrrolidines, which are significant in the development of pharmaceuticals and biologically active molecules. This showcases its versatility in introducing functional groups and complexity into cyclic amine frameworks (Verma et al., 2002).

Asymmetric Synthesis of Azasugars

Furthermore, it has been instrumental in the asymmetric synthesis of protected polyhydroxylated pyrrolidines, key intermediates for producing pyrrolidine azasugars. These compounds are of interest due to their potential therapeutic applications, including as glycosidase inhibitors (Huang Pei-qiang, 2011).

Future Directions

“(3R)-3-(Benzenesulfonyl)pyrrolidine” is currently offered for experimental and research use . Its future applications will depend on the outcomes of ongoing and future research studies.

properties

IUPAC Name

(3R)-3-(benzenesulfonyl)pyrrolidine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H13NO2S/c12-14(13,10-6-7-11-8-10)9-4-2-1-3-5-9/h1-5,10-11H,6-8H2/t10-/m1/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LHGKEGUGTRSIKW-SNVBAGLBSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CNCC1S(=O)(=O)C2=CC=CC=C2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C1CNC[C@@H]1S(=O)(=O)C2=CC=CC=C2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H13NO2S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

211.28 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

(R)-3-(Phenylsulfonyl)pyrrolidine

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